molecular formula C12H18O2 B14673851 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate CAS No. 33522-69-9

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate

Cat. No.: B14673851
CAS No.: 33522-69-9
M. Wt: 194.27 g/mol
InChI Key: OZBFUQLOVFXDNK-UHFFFAOYSA-N
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Description

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate is a carbobicyclic compound characterized by its unique bicyclo[3.1.1]heptane structure, substituted by an oxo group at position 2 and methyl groups at positions 4, 6, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate typically involves the acetylation of verbenone. Verbenone, a naturally occurring compound, can be obtained from the oxidation of α-pinene. The acetylation process involves reacting verbenone with acetic anhydride in the presence of a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant-insect interactions and as a pheromone in pest control.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, thereby influencing their behavior. In medicinal applications, it may exert its effects through modulation of inflammatory pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical and biological properties. Its role as a pheromone and its applications in various fields highlight its significance compared to other similar compounds .

Properties

IUPAC Name

(4,6,6-trimethyl-2-bicyclo[3.1.1]hept-3-enyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h5,9-11H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBFUQLOVFXDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955144
Record name 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-69-9
Record name Verbenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33522-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,6-Trimethylbicyclo(3.1.1.)hept-3-en-2-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1.]hept-3-en-2-yl acetate
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